
Chaetoviridin E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chaetoviridin E is an azaphilone that is 6H-furo[2,3-h]isochromene-6,8(6aH)-dione substituted by a chloro group at position 5, a methyl group at position 6a, a 2-methylbut-2-enoyl group at position 9 and a 3-methylpent-1-en-1-yl group at position 3. It has been isolated from Chaetomium globosum. It has a role as a Chaetomium metabolite. It is an azaphilone, an enone, an organic heterotricyclic compound, a gamma-lactone and an organochlorine compound.
Scientific Research Applications
Identification and Structural Analysis
Chaetoviridin E has been identified in various fungal species, including Chaetomium sp., where it was found to be diastereomeric with the known compound chaetoviridin A (Kingsland & Barrow, 2009).
Anticancer Potential
Research has explored the anticancer properties of chaetoviridin E. A study involving azaphilone derivatives, including chaetoviridin E, found these compounds to be non-toxic in a zebrafish model, suggesting their potential as safe anticancer drug leads (Huang, Lin, & Lu, 2022).
Cytotoxicity and Antifungal Activity
Chaetoviridin E was evaluated for its cytotoxicities against gastric cancer cell lines, demonstrating significant inhibition on cancer cell viability (Wang et al., 2020). Additionally, chaetoviridin E, alongside other chaetoviridins, showed antifungal activity against plant pathogenic fungi, offering potential agricultural applications (Park et al., 2005).
Biogenetic Pathways and Chemical Diversity
The biogenetic pathways of chaetoviridin E have been studied to understand the chemical diversity generated by redox enzymes in Chaetoviridin biosynthesis. This research highlights the complexity of secondary metabolite production in fungi (Sato et al., 2016).
Antimicrobial and Anti-inflammatory Effects
Chaetoviridin E has demonstrated antimicrobial activities, particularly against Vibrio species and methicillin-resistant Staphylococcus aureus (Wang et al., 2018). Furthermore, its role in inhibiting tumor promotion in two-stage carcinogenesis in mice suggests anti-inflammatory potential (Yasukawa et al., 1994).
properties
Product Name |
Chaetoviridin E |
|---|---|
Molecular Formula |
C23H23ClO5 |
Molecular Weight |
414.9 g/mol |
IUPAC Name |
(6aS)-5-chloro-6a-methyl-9-[(E)-2-methylbut-2-enoyl]-3-[(E,3S)-3-methylpent-1-enyl]furo[2,3-h]isochromene-6,8-dione |
InChI |
InChI=1S/C23H23ClO5/c1-6-12(3)8-9-14-10-15-16(11-28-14)18-17(20(25)13(4)7-2)22(27)29-23(18,5)21(26)19(15)24/h7-12H,6H2,1-5H3/b9-8+,13-7+/t12-,23-/m0/s1 |
InChI Key |
XEBNYZYYHZZSJR-IIWQDEIUSA-N |
Isomeric SMILES |
CC[C@H](C)/C=C/C1=CC2=C(C(=O)[C@@]3(C(=C(C(=O)O3)C(=O)/C(=C/C)/C)C2=CO1)C)Cl |
Canonical SMILES |
CCC(C)C=CC1=CC2=C(C(=O)C3(C(=C(C(=O)O3)C(=O)C(=CC)C)C2=CO1)C)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





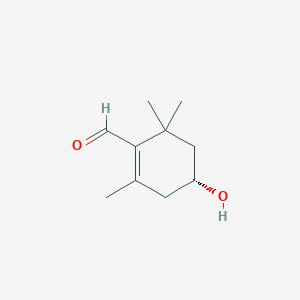
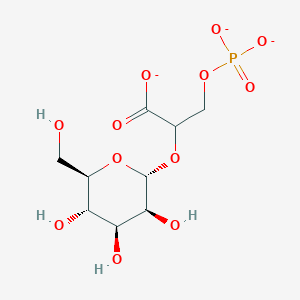


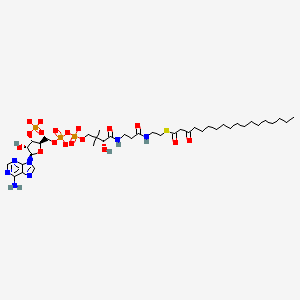
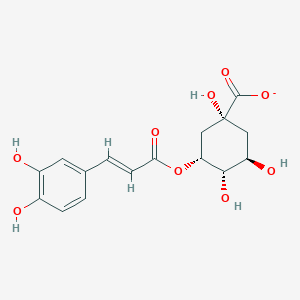
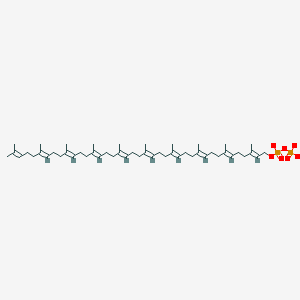
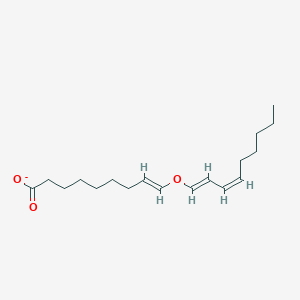
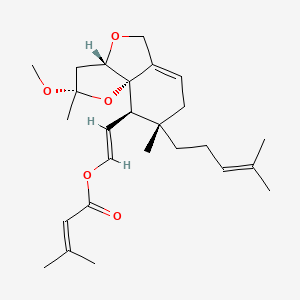
![methyl 8-[(2E)-2-[4-(5,5-dimethyl-1,3-dioxan-2-yl)butylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1264652.png)

